N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Overview
Description
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a unique structure combining pyrrole, oxadiazole, and triazole rings, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under mild conditions.
Introduction of the pyrrole ring: The oxadiazole intermediate is then reacted with a pyrrole derivative through a cyclization reaction.
Attachment of the triazole ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting essential biological processes. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase, enzymes critical for bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to its combination of three distinct heterocyclic rings, which impart a wide range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H9N7O2S |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H9N7O2S/c18-7(5-20-10-11-6-12-14-10)13-8-9(16-19-15-8)17-3-1-2-4-17/h1-4,6H,5H2,(H,11,12,14)(H,13,15,18) |
InChI Key |
CCUZRKCSAVCXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NC=NN3 |
Origin of Product |
United States |
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